molecular formula C9H9NO3 B579863 2-Phenylmethoxyiminoacetic acid CAS No. 77845-97-7

2-Phenylmethoxyiminoacetic acid

Cat. No.: B579863
CAS No.: 77845-97-7
M. Wt: 179.175
InChI Key: RLNKZSXNEFJASD-UHFFFAOYSA-N
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Description

2-Phenylmethoxyiminoacetic acid is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a phenyl group attached to a methoxyiminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylmethoxyiminoacetic acid can be synthesized through several methods. One common approach involves the reaction of O-benzylhydroxylamine hydrochloride with glyoxylic acid. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction involving O-benzylhydroxylamine hydrochloride and glyoxylic acid suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenylmethoxyiminoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Phenylmethoxyiminoacetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Phenylmethoxyiminoacetic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Similar structure but lacks the imino group.

    Methoxyacetic acid: Contains a methoxy group but lacks the phenyl group.

    Benzylamine: Contains a phenyl group and an amine group but lacks the methoxyiminoacetic acid moiety.

Uniqueness

2-Phenylmethoxyiminoacetic acid is unique due to the presence of both a phenyl group and a methoxyiminoacetic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenylmethoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKZSXNEFJASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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